11-TERT-BUTYL-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-3-YLUREA
Overview
Description
11-TERT-BUTYL-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(9),2,4,6-TETRAEN-3-YLUREA is a complex organic compound with a unique structure that includes a tert-butyl group, a methylsulfanyl group, and a diazatricyclo framework
Preparation Methods
The synthesis of 11-TERT-BUTYL-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-3-YLUREA involves multiple steps, including the formation of the diazatricyclo framework and the introduction of the tert-butyl and methylsulfanyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
11-TERT-BUTYL-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-3-YLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
11-TERT-BUTYL-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-3-YLUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 11-TERT-BUTYL-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-3-YLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
11-TERT-BUTYL-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-3-YLUREA can be compared with other similar compounds, such as:
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
IUPAC Name |
(7-tert-butyl-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS2/c1-16(2,3)8-5-6-9-10(7-8)23-13-11(9)12(18-14(17)21)19-15(20-13)22-4/h8H,5-7H2,1-4H3,(H3,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQCXAILSKHUHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=NC(=NC(=C23)NC(=O)N)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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